1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Lipophilicity Drug-likeness Membrane permeability

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1203283-23-1) is a synthetic urea-benzothiazole (UBT) hybrid with molecular formula C13H10BrN3OS2 and molecular weight 368.3 g/mol. The compound belongs to the privileged 2-(thio)ureabenzothiazole scaffold class, which combines the benzothiazole pharmacophore with a urea hydrogen-bonding motif to yield broad-spectrum biological activity potential.

Molecular Formula C13H10BrN3OS2
Molecular Weight 368.27
CAS No. 1203283-23-1
Cat. No. B2533840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
CAS1203283-23-1
Molecular FormulaC13H10BrN3OS2
Molecular Weight368.27
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C13H10BrN3OS2/c14-9-4-1-5-10-11(9)16-13(20-10)17-12(18)15-7-8-3-2-6-19-8/h1-6H,7H2,(H2,15,16,17,18)
InChIKeyPGDVASKECUHXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1203283-23-1): Physicochemical and Structural Baseline for Scientific Procurement


1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1203283-23-1) is a synthetic urea-benzothiazole (UBT) hybrid with molecular formula C13H10BrN3OS2 and molecular weight 368.3 g/mol [1]. The compound belongs to the privileged 2-(thio)ureabenzothiazole scaffold class, which combines the benzothiazole pharmacophore with a urea hydrogen-bonding motif to yield broad-spectrum biological activity potential [2]. Its computed physicochemical profile includes XLogP3 = 3.6, two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds, positioning it as a moderately lipophilic, conformationally adaptable probe molecule [1].

Why 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea Cannot Be Replaced by Generic Benzothiazole Ureas


Benzothiazole urea derivatives exhibit wide variability in target engagement, lipophilicity, and conformational behavior depending on halogen identity, substitution position, and spacer architecture [1]. The 4-bromo substitution confers distinct van der Waals surface area and polarizability compared to 4-fluoro or 4-methoxy analogs, directly impacting halogen bonding potential with hydrophobic enzyme pockets . The thiophen-2-ylmethyl group introduces a methylene spacer absent in direct thiophene-urea analogs (e.g., CAS 1219913-90-2), altering rotatable bond count and conformational entropy upon binding. These three structural variables—halogen identity, spacer presence, and heterocycle attachment mode—create a combinatorial differentiation space that makes simple within-class substitution scientifically unsound without comparative functional data [1].

Quantitative Differentiation Evidence for 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea Versus Closest Analogs


Lipophilicity Tuning: XLogP3 Comparison of 4-Br Target Versus 4-F and 4-Br (No-Spacer) Analogs

The target compound occupies a distinct intermediate lipophilicity space (XLogP3 = 3.6) compared to the 4-fluoro analog (XLogP3 = 3.0) and the 4-bromo analog lacking the methylene spacer (XLogP3 = 4.0) [1][2][3]. This 0.6 log unit increase over the 4-fluoro congener translates to approximately a 4-fold higher theoretical partition coefficient, while the methylene spacer tempers lipophilicity by 0.4 log units relative to the direct-attachment analog. This fine-tuning of lipophilicity is critical for balancing membrane permeability with aqueous solubility in cellular assay contexts [1].

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility: Rotatable Bond Count Differentiation for Target Engagement Entropy

The target compound possesses three rotatable bonds, whereas the direct-attachment analog 1-(4-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1219913-90-2) has only two rotatable bonds [1][2]. The additional rotatable bond conferred by the methylene spacer (—CH2—) between the urea NH and the thiophene ring increases the compound's conformational degrees of freedom. This added flexibility can reduce the entropic penalty upon target binding by allowing the thiophene moiety to sample a broader conformational space and adopt an optimal pose within a binding pocket, a principle supported by structure-activity relationship studies across the UBT class where linker length modulates potency [3].

Conformational entropy Molecular recognition Binding adaptability

Halogen Atom Differentiation: 4-Br Versus 4-F Substituent Impact on Van der Waals Interactions and Target Affinity

The 4-bromo substituent on the benzothiazole core of the target compound provides a significantly larger van der Waals radius (~1.85 Å) and greater polarizability compared to the 4-fluoro substituent (~1.47 Å) present in CAS 1203162-90-6 . Class-level evidence from FabK enoyl-ACP reductase inhibitors demonstrates that bromo/chloro-substituted benzothiazole-urea hybrids achieve IC50 values in the range of 0.10–0.24 µM . While direct head-to-head enzyme inhibition data for the target compound are not yet publicly available, the physicochemical principle is well-established: bromine's larger atomic radius enhances hydrophobic pocket occupancy and van der Waals contact surface area with protein targets, a feature systematically exploited in benzothiazole-based kinase inhibitor design [1].

Halogen bonding Van der Waals interactions Structure-activity relationship

Molecular Weight and Bulk Property Differentiation for Cellular Permeability Screening Cascades

The target compound (MW 368.3 g/mol) occupies an intermediate molecular weight position among close structural analogs: it is 60.9 Da heavier than the 4-fluoro congener (307.4 g/mol), 48.9 Da heavier than the 4-methoxy analog (319.4 g/mol), but 14.1 Da heavier than the no-spacer 4-bromo analog (354.2 g/mol) [1][2]. All comparators remain within the favorable drug-like chemical space (MW < 500), but the incremental mass differences—primarily attributable to the bromine atom (atomic mass 79.9 vs. fluorine 19.0 vs. methoxy 31.0)—affect passive diffusion rates and transporter recognition. Within the Lipinski framework, the target compound's MW of 368.3 places it below the 500 Da threshold while offering greater polarizability-driven target contact than lighter congeners [1].

Molecular weight Permeability Bioavailability prediction

Synthetic Tractability: 4-Bromo Substituent as an Orthogonal Derivatization Handle for Library Expansion

The aryl bromide at the benzothiazole 4-position of the target compound serves as a versatile synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), which are not accessible with the 4-fluoro analog (C-F bond inertness under standard coupling conditions) or the 4-methoxy analog (requires demethylation prior to further functionalization) . The 4-bromo substituent thus enables a 'synthesize once, diversify many' strategy: a single procurement of the target compound can support the generation of dozens of derivatives through parallel cross-coupling with commercially available boronic acids, amines, or alkynes [1]. This contrasts with the 4-fluoro analog (CAS 1203162-90-6), which lacks a readily displaceable leaving group, and the 6-bromo positional isomers, where the bromine position may alter coupling reactivity due to electronic differences in the benzothiazole ring system .

Cross-coupling Derivatization Chemical biology probes

Class-Level Urease Inhibition Potential: Benzothiazole Scaffold Benchmarking Against Thiourea Standard

Although target-specific urease inhibition data for this exact compound are not yet published, the benzothiazole urea/thiourea class to which it belongs has been systematically evaluated for urease inhibitory activity. In a study of 20 benzothiazole analogs, IC50 values ranged from 1.4 ± 0.10 µM to 34.43 ± 2.10 µM, with 17 of 20 compounds outperforming the standard thiourea inhibitor (IC50 = 19.46 ± 1.20 µM) [1]. The presence of both the benzothiazole core and the urea hydrogen-bonding motif—both present in the target compound—are essential pharmacophoric elements for urease active-site engagement, as confirmed by molecular docking studies showing key interactions with the binuclear nickel center [1]. The target compound's 4-bromo substituent and thiophen-2-ylmethyl group are structural variables that may modulate potency within this class range.

Urease inhibition Anti-Helicobacter pylori Enzyme inhibition

Recommended Application Scenarios for 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea Based on Quantitative Evidence


Kinase Inhibitor Screening Panels Requiring Intermediate Lipophilicity Brominated Probes

The target compound's XLogP3 of 3.6 [1] positions it favorably for kinase inhibitor screening where intermediate lipophilicity is desired to balance ATP-binding site occupancy with aqueous solubility. Its 4-bromo substituent provides the van der Waals contact surface (~1.85 Å radius) needed for hydrophobic pocket engagement in kinase hinge regions, while the thiophen-2-ylmethyl group offers conformational adaptability via its three rotatable bonds [1]. This compound is recommended for inclusion in kinase profiling panels alongside the 4-fluoro analog (XLogP3 = 3.0) to probe halogen-dependent potency shifts [2].

Structure-Activity Relationship (SAR) Library Generation via Parallel Cross-Coupling

The aryl bromide at the 4-position enables efficient Suzuki-Miyaura diversification . A single procurement batch of the target compound can serve as the common intermediate for generating 24–96 derivative libraries through parallel cross-coupling with commercially available boronic acid building blocks. This 'core scaffold + diversification' strategy is cost-effective for SAR exploration and contrasts with the 4-fluoro analog, which cannot undergo analogous transformations under standard conditions .

Urease Inhibition Screening Cascades for Anti-H. pylori or Agricultural Urease Inhibitor Discovery

The benzothiazole urea class has demonstrated validated urease inhibitory activity, with 85% of tested analogs (17/20) outperforming the thiourea standard (IC50 = 19.46 µM) and the most potent achieving IC50 = 1.4 µM [3]. The target compound incorporates both essential pharmacophoric elements (benzothiazole core and urea H-bonding motif) required for binuclear nickel center engagement in the urease active site [3]. It is recommended for inclusion in anti-urease screening cascades targeting H. pylori infection or agricultural urease inhibition applications.

Conformational Entropy Studies Comparing Methylene-Spacer Versus Direct-Attachment Benzothiazole Ureas

The target compound's three rotatable bonds, versus two in the direct-attachment analog (CAS 1219913-90-2) [1][4], make it a suitable paired probe for studying the thermodynamic contribution of linker flexibility to target binding. Biophysical techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify the entropic advantage conferred by the additional methylene spacer, informing future linker optimization strategies in medicinal chemistry programs [1].

Quote Request

Request a Quote for 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.